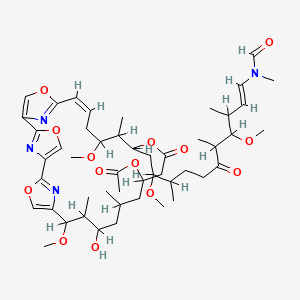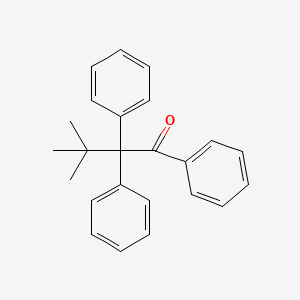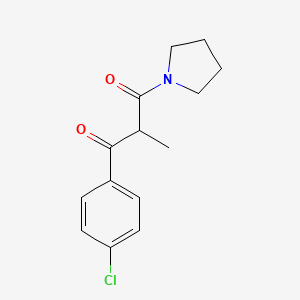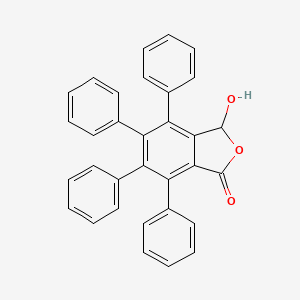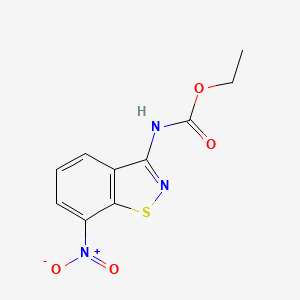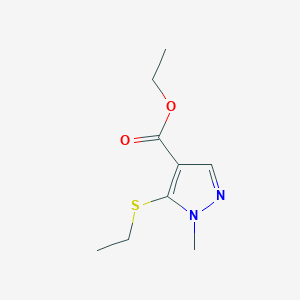
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfanyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.
Esterification: The carboxylic acid group at the 4-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the ethylsulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(methylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 5-(ethylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a phenyl group instead of a methyl group at the 1-position.
Uniqueness
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the combination of its ethylsulfanyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
105958-91-6 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
ethyl 5-ethylsulfanyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-10-11(3)8(7)14-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
ZKHAZVORECHQLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
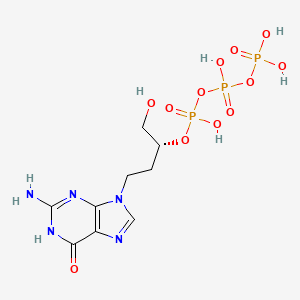
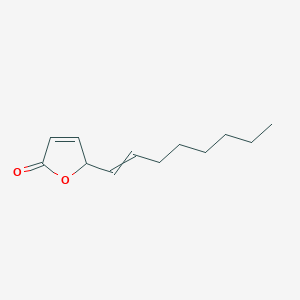
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
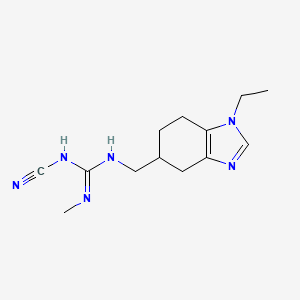
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
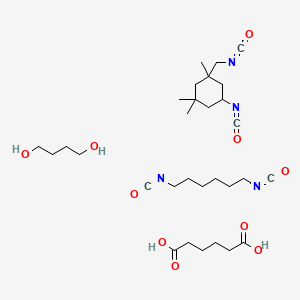
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
